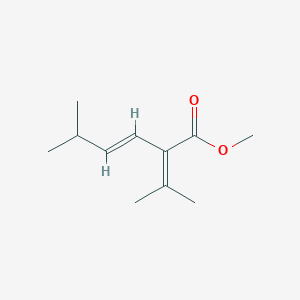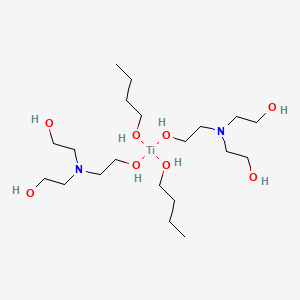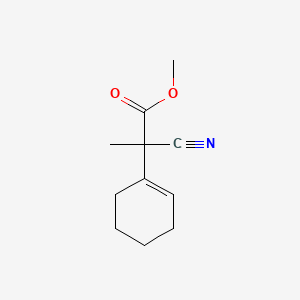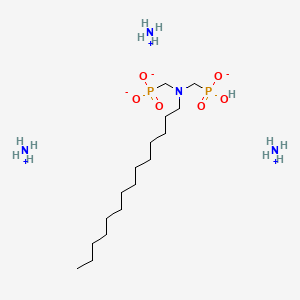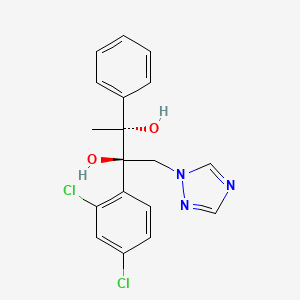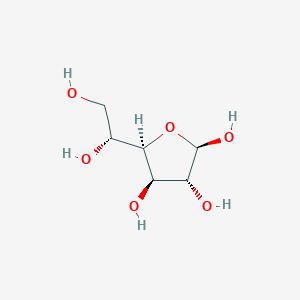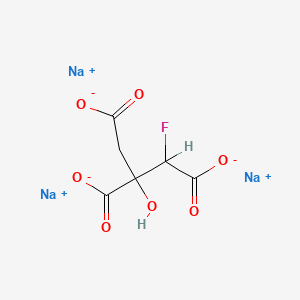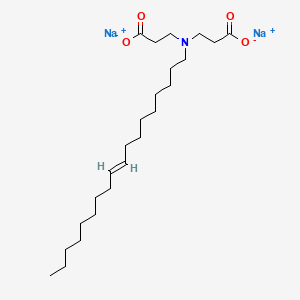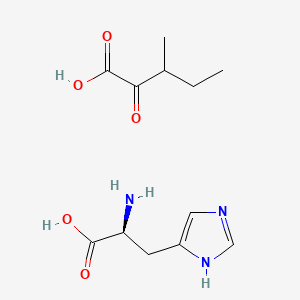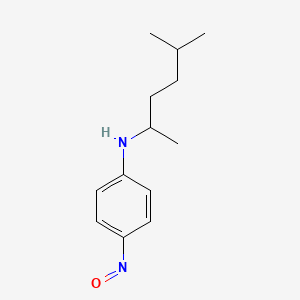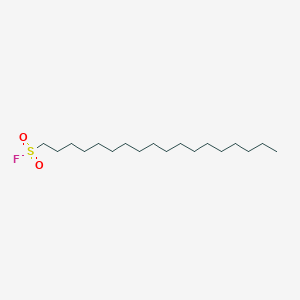
Stearylsulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearylsulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearylsulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of stearyl alcohol with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the direct fluorosulfonylation of stearyl chloride using fluorosulfonyl radicals. This method is advantageous due to its efficiency and the high yield of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow reactors is common, as they provide better temperature control and higher efficiency compared to batch reactors. The raw materials, such as stearyl alcohol and sulfuryl fluoride, are fed into the reactor, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions
Stearylsulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: Under certain conditions, it can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfonyl hydrides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Sulfonyl Hydrides: Formed through reduction reactions.
Scientific Research Applications
Stearylsulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is used in the study of enzyme inhibition, as it can act as an irreversible inhibitor of certain enzymes.
Industry: It is used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of stearylsulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. This covalent modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing its substrate. The sulfonyl fluoride group is highly reactive towards nucleophilic residues, such as serine and cysteine, in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
- Benzenesulfonyl fluoride
Uniqueness
Stearylsulfonyl fluoride is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments compared to shorter-chain sulfonyl fluorides. Additionally, the long chain can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in certain applications .
Properties
CAS No. |
188398-77-8 |
|---|---|
Molecular Formula |
C18H37FO2S |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
octadecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C18H37FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 |
InChI Key |
SZXIBISKCHYMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


